molecular formula C6F4N2 B1613136 3,4,5,6-Tetrafluoropicolinonitrile CAS No. 41793-83-3

3,4,5,6-Tetrafluoropicolinonitrile

Cat. No.: B1613136
CAS No.: 41793-83-3
M. Wt: 176.07 g/mol
InChI Key: XYFHRSUUAGJYOZ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluoropicolinonitrile is a heterocyclic compound characterized by the presence of four fluorine atoms and a nitrile group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5,6-Tetrafluoropicolinonitrile can be synthesized by heating 3,4,5,6-tetrachloropyridine-2-carbonitrile with potassium fluoride . This reaction involves the nucleophilic substitution of chlorine atoms by fluorine atoms. Another method involves the reduction of 3,4,5,6-tetrafluoropyridine-2-carbonitrile with Raney alloy and aqueous formic acid to yield 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, which can then be further processed .

Industrial Production Methods

Industrial production methods for 3,4,5,6-tetrafluoropyridine-2-carbonitrile typically involve large-scale synthesis using similar nucleophilic substitution reactions. The use of potassium fluoride in a suitable solvent under controlled temperature conditions is a common approach .

Scientific Research Applications

3,4,5,6-Tetrafluoropicolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrafluoropyridine-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and a nitrile group makes it highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrafluoropicolinonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated pyridine derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3,4,5,6-tetrafluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F4N2/c7-3-2(1-11)12-6(10)5(9)4(3)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFHRSUUAGJYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=N1)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625801
Record name 3,4,5,6-Tetrafluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41793-83-3
Record name 3,4,5,6-Tetrafluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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